Acetamide,2-[[4-(4-chlorophenyl)-thiazol-2-YL]thio]-N-(5-methyl-thiazol-2-YL)-

Physicochemical Profiling Lead Optimization Medicinal Chemistry

Acetamide,2-[[4-(4-chlorophenyl)-thiazol-2-YL]thio]-N-(5-methyl-thiazol-2-YL)- (CAS 606089-15-0) is a synthetic small molecule belonging to the thiazole‑acetamide class. It features a 4‑(4‑chlorophenyl)thiazole core linked via a thioether bridge to an acetamide moiety, which is further N‑substituted with a 5‑methylthiazol‑2‑yl group.

Molecular Formula C15H12ClN3OS3
Molecular Weight 381.9 g/mol
Cat. No. B12596468
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetamide,2-[[4-(4-chlorophenyl)-thiazol-2-YL]thio]-N-(5-methyl-thiazol-2-YL)-
Molecular FormulaC15H12ClN3OS3
Molecular Weight381.9 g/mol
Structural Identifiers
SMILESCC1=CN=C(S1)NC(=O)CSC2=NC(=CS2)C3=CC=C(C=C3)Cl
InChIInChI=1S/C15H12ClN3OS3/c1-9-6-17-14(23-9)19-13(20)8-22-15-18-12(7-21-15)10-2-4-11(16)5-3-10/h2-7H,8H2,1H3,(H,17,19,20)
InChIKeyBPHJKHHAFDSQSS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Acetamide,2-[[4-(4-chlorophenyl)-thiazol-2-YL]thio]-N-(5-methyl-thiazol-2-YL)-: A Thiazole-Acetamide Scaffold with Distinct Substitution for Targeted Procurement


Acetamide,2-[[4-(4-chlorophenyl)-thiazol-2-YL]thio]-N-(5-methyl-thiazol-2-YL)- (CAS 606089-15-0) is a synthetic small molecule belonging to the thiazole‑acetamide class. It features a 4‑(4‑chlorophenyl)thiazole core linked via a thioether bridge to an acetamide moiety, which is further N‑substituted with a 5‑methylthiazol‑2‑yl group. This precise substitution pattern distinguishes it from closely related in‑class analogs . The compound is primarily distributed as a research‑grade chemical by specialty suppliers .

Why In‑Class Thiazole‑Acetamides Cannot Replace Acetamide,2-[[4-(4-chlorophenyl)-thiazol-2-YL]thio]-N-(5-methyl-thiazol-2-YL)- Without Quantitative Validation


Minor alterations on the thiazole‑acetamide scaffold—such as the presence or position of a methyl group on the terminal thiazole ring, or replacement of the thiazole with a thiadiazole—produce measurable shifts in physicochemical properties (logP, polar surface area, hydrogen‑bonding capacity) and, where data exist, in biological target affinity . Consequently, generic substitution with a ‘similar‑looking’ analog risks altering solubility, permeability, and binding selectivity, making direct experimental comparison essential before procurement.

Quantitative Differentiation of Acetamide,2-[[4-(4-chlorophenyl)-thiazol-2-YL]thio]-N-(5-methyl-thiazol-2-YL)- Against Its Closest Structural Analogs


Molecular Weight and Heavy Atom Count Differentiation from the N‑Thiazol‑2‑yl Analog (CAS 606089‑14‑9)

The target compound possesses an additional methyl group on the terminal thiazole ring compared to the non‑methylated analog Acetamide, 2-[[4-(4-chlorophenyl)-2-thiazolyl]thio]-N-2-thiazolyl- (CAS 606089-14-9). This modification increases the molecular weight by 14.03 Da and adds one heavy atom, altering the compound’s size and shape complementarity to binding pockets .

Physicochemical Profiling Lead Optimization Medicinal Chemistry

Hydrogen‑Bond Donor Count Comparison with the Thiadiazole Analog (CAS 606089‑17‑2)

Replacing the terminal thiazole ring with a 1,3,4‑thiadiazole, as in 2-[[4-(4-chlorophenyl)-thiazol-2-yl]thio]-N-(5-methyl-1,3,4-thiadiazol-2-yl)-acetamide (CAS 606089-17-2), eliminates the hydrogen‑bond donor capacity of the thiazole C‑H while adding an additional nitrogen atom. The target compound retains one H‑bond donor (amide N‑H) and presents a different H‑bond acceptor pattern .

Drug‑Likeness Property‑Based Design Selectivity

Lipophilicity (cLogP) Differentiation from the N‑4‑Methylthiazol‑2‑yl Analog (CAS 606089‑16‑1)

Moving the methyl group from the 5‑position to the 4‑position on the terminal thiazole, as in Acetamide,2-[[4-(4-chlorophenyl)-thiazol-2-YL]thio]-N-(4-methyl-thiazol-2-YL)- (CAS 606089-16-1), alters the local electronic environment and molecular shape. Computational predictions indicate a cLogP difference of approximately 0.2–0.4 log units between the two regioisomers .

Lipophilicity ADME Pharmacokinetics

Topological Polar Surface Area (TPSA) Comparison with the Non‑Methylated Analog (CAS 606089‑14‑9)

The addition of a methyl group to the thiazole ring slightly increases the TPSA due to the increased molecular volume, despite the methyl group itself being non‑polar. The target compound exhibits a TPSA approximately 2–3 Ų larger than the non‑methylated analog .

Polar Surface Area Membrane Permeability Drug‑Likeness

Procurement‑Relevant Application Scenarios for Acetamide,2-[[4-(4-chlorophenyl)-thiazol-2-YL]thio]-N-(5-methyl-thiazol-2-YL)-


Lead‑Optimization Libraries for Kinase‑Targeted Drug Discovery

The distinct 5‑methylthiazole moiety and chlorophenyl‑thioether linkage make this compound a suitable candidate for inclusion in focused libraries aimed at identifying novel kinase inhibitors, particularly where differentiation from 4‑methyl or non‑methylated analogs is required based on lipophilicity and shape complementarity .

Structure‑Activity Relationship (SAR) Studies on Thiazole‑Containing Antimicrobials

When exploring the antimicrobial potential of thiazole‑acetamides, the target compound offers a unique substitution pattern that can be compared head‑to‑head with the thiadiazole analog (CAS 606089‑17‑2) and the non‑methylated analog (CAS 606089‑14‑9) to correlate physicochemical changes with biological activity .

Pharmacokinetic Profiling in Early‑Stage ADME Screening

The measurable differences in cLogP and TPSA relative to close analogs position this compound as a valuable probe for assessing how minor structural modifications affect passive permeability, metabolic stability, and plasma protein binding in standard ADME assays .

Chemical Probe for Protein‑Ligand Interaction Fingerprinting

Because of its defined H‑bond donor/acceptor pattern and lipophilic surface, the compound can be employed in biophysical assays (e.g., SPR, ITC) to map the thermodynamic signatures of ligand‑protein interactions, especially when comparing binding to a series of structurally related thiazole derivatives .

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